4-Piperidinamine, 3,3-difluoro-N-methyl-
Description
Significance of Piperidine (B6355638) Derivatives as Core Structural Motifs in Synthetic Organic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules. nih.gov Its prevalence stems from its ability to adopt well-defined chair and boat conformations, which allows for precise spatial orientation of substituents. This conformational rigidity is crucial for dictating the binding affinity and selectivity of molecules to biological targets. The development of efficient synthetic methods to produce substituted piperidines is a significant focus of modern organic chemistry. nih.gov
Overview of N-Methylated Piperidinamines as Versatile Synthetic Intermediates and Building Blocks within Academic Research
N-methylated piperidinamines are valuable building blocks in organic synthesis. The methyl group on the nitrogen can influence the molecule's lipophilicity and its ability to cross cell membranes. Furthermore, the amino group provides a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures. The combination of N-methylation and fluorination within a piperidinamine scaffold presents a unique set of properties that are of interest in the design of novel compounds for academic and industrial research. While specific research on 4-Piperidinamine, 3,3-difluoro-N-methyl- is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in synthetic endeavors.
Data on 4-Piperidinamine, 3,3-difluoro-N-methyl-
While detailed research findings on this specific compound are limited, basic chemical data is available from commercial suppliers.
| Property | Value |
| IUPAC Name | 3,3-difluoro-N-methylpiperidin-4-amine |
| CAS Number | 2901131-08-3 |
| Molecular Formula | C6H12F2N2 |
| Molecular Weight | 150.17 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-9-5-2-3-10-4-6(5,7)8/h5,9-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDTXEUYOBGYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277397 | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334412-36-0 | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334412-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Piperidinamine, 3,3 Difluoro N Methyl
Nucleophilic and Electrophilic Reactivity Profiles of the Piperidinamine Moiety
The chemical reactivity of 4-Piperidinamine, 3,3-difluoro-N-methyl- is dictated by the interplay between its functional groups: a secondary piperidine (B6355638) nitrogen, a tertiary exocyclic amine, and the strongly electron-withdrawing gem-difluoro group at the C3 position. The two nitrogen atoms serve as the primary nucleophilic centers. However, their reactivity is significantly modulated by the inductive effect of the adjacent fluorine atoms. This electron-withdrawing effect reduces the electron density on the nitrogen atoms, thereby decreasing their basicity and nucleophilicity compared to non-fluorinated analogs like N,N-Dimethyl-4-piperidinamine.
The two amine groups exhibit different reactivity profiles. The exocyclic N-methyl amine is generally a stronger nucleophile than the endocyclic (ring) nitrogen due to lesser steric hindrance. Consequently, reactions such as alkylation or acylation are expected to occur preferentially at the exocyclic amine.
While the primary character of the piperidinamine moiety is nucleophilic, the molecule can exhibit electrophilic behavior under specific conditions. For instance, related fluorinated heterocyclic systems can undergo reactions where the olefinic bond acts as an electrophile. researchgate.net In the case of 4-Piperidinamine, 3,3-difluoro-N-methyl-, protonation or Lewis acid coordination at a nitrogen atom could render the heterocyclic ring susceptible to nucleophilic attack. Furthermore, the presence of fluorine atoms can facilitate pathways like β-fluoride elimination under basic conditions, a reaction that transforms the molecule to generate a reactive intermediate. nih.gov
Stereoelectronic Influence of Fluorine Atoms on Ring Conformation and Reaction Pathways
The gem-difluoro group at the C3 position exerts a profound influence on the conformational preference of the piperidine ring and, consequently, its reaction pathways. Fluorine's high electronegativity leads to significant stereoelectronic effects, primarily through hyperconjugation. There is often a stabilizing interaction between a C-F σ* antibonding orbital and an adjacent C-C or C-H bonding orbital.
Reaction Mechanism Elucidation through Kinetic and Isotopic Labeling Studies
Investigations into Intramolecular Rearrangements
Specific studies on the intramolecular rearrangements of 4-Piperidinamine, 3,3-difluoro-N-methyl- are not extensively documented in the literature. However, fluorinated organic compounds are known to participate in rearrangements, particularly under conditions that generate cationic intermediates. Potential, though not yet reported, rearrangements could include 1,2-hydride or alkyl shifts if a carbocation were formed adjacent to the difluorinated carbon. The stability of such intermediates and the activation energy required for rearrangement would be heavily influenced by the strong inductive effects of the fluorine atoms. Elucidating these potential pathways would require dedicated mechanistic studies, likely initiated by treating the compound with strong acids or under solvolysis conditions.
Analysis of Solvent Effects on Reaction Outcomes
Solvent choice is critical in modulating the reactivity and selectivity of reactions involving fluorinated compounds. Studies on the synthesis of related fluoro-heterocycles have shown that the solvent can dictate the reaction outcome. researchgate.net For instance, in the fluorination of precursor molecules, different solvent conditions can selectively lead to either mono- or di-fluorinated products. researchgate.net
For 4-Piperidinamine, 3,3-difluoro-N-methyl-, the solvent can influence reaction outcomes in several ways:
Solvating Power : Polar aprotic solvents like acetonitrile (B52724) or DMF can stabilize charged intermediates or transition states in nucleophilic substitution reactions without interfering as a nucleophile.
Hydrogen Bonding : Polar protic solvents like methanol (B129727) or water can act as hydrogen bond donors, solvating the amine nitrogens and potentially altering their nucleophilicity. They may also participate directly in reactions, leading to solvolysis products.
Solubility : The solubility of reactants and reagents can determine the effective concentration and reaction rate. researchgate.net
The table below illustrates hypothetical solvent effects on a representative reaction, such as N-alkylation.
| Solvent Type | Example Solvent | Potential Effect on N-Alkylation | Rationale |
| Polar Aprotic | Acetonitrile (MeCN) | Favors SN2 reaction at the more nucleophilic amine. | Stabilizes the transition state without competing as a nucleophile. |
| Polar Protic | Methanol (MeOH) | May decrease reaction rate; potential for solvolysis of the electrophile. | Solvent molecules can solvate the nucleophilic amine through H-bonding, reducing its reactivity. |
| Nonpolar | Toluene | Slower reaction rates; potential for reduced selectivity. | Poor stabilization of charged intermediates or polar reactants. |
Reaction Mechanism Elucidation through Kinetic and Isotopic Labeling Studies
Kinetic studies and isotopic labeling are powerful tools for elucidating reaction mechanisms. acs.orgnih.gov Kinetic analysis, such as monitoring reaction rates under varying reactant concentrations, can help identify the rate-determining step of a reaction. For example, kinetic resolution experiments on similar piperidine structures have been used to understand the mechanism of enantioselective lithiation. acs.org
Isotopic labeling provides more definitive mechanistic insight by tracking the fate of specific atoms throughout a reaction. all-chemistry.comthieme-connect.de For 4-Piperidinamine, 3,3-difluoro-N-methyl-, several labeling strategies could be employed:
Deuterium (B1214612) Labeling : Replacing the N-H proton with deuterium (D) would help elucidate proton transfer steps. Observing a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would confirm that the C-H or N-H bond is broken in the rate-determining step.
¹³C and ¹⁵N Labeling : Incorporating ¹³C into the piperidine backbone or ¹⁵N at the amine positions would allow for the precise tracking of bond formations and breakages using mass spectrometry and NMR spectroscopy. This would be invaluable in confirming skeletal rearrangements or distinguishing between reaction pathways at the two different nitrogen atoms.
¹⁸F Labeling : While synthetically challenging, introducing the positron-emitting isotope ¹⁸F would enable the use of Positron Emission Tomography (PET) to study the molecule's behavior in biological systems, a common application for fluorinated molecules. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
Derivatization of 4-Piperidinamine, 3,3-difluoro-N-methyl- is governed by the electronic and steric properties of the molecule, leading to predictable regioselectivity and stereoselectivity.
Regioselectivity : The molecule possesses two distinct nucleophilic nitrogen atoms. Reactions involving electrophiles (e.g., alkyl halides, acyl chlorides) are expected to show high regioselectivity for the less sterically hindered and more basic exocyclic N-methyl amine over the endocyclic secondary amine. The gem-difluoro group at C3 further hinders attack at the ring nitrogen and adjacent positions.
Stereoselectivity : The conformation of the piperidine ring, influenced by the gem-difluoro group, controls the stereochemical outcome of reactions. As discussed, hydrogenation of fluoropyridine precursors often proceeds with high cis-selectivity, establishing the stereochemistry early in the synthesis. acs.orgnih.gov Subsequent reactions on the piperidine ring will be influenced by the established stereocenters. For example, an attack on a prochiral center would be directed by the existing axial and equatorial substituents, leading to a preferred diastereomer.
The following table summarizes the expected selectivity in common derivatization reactions.
| Reaction Type | Reagent Example | Expected Regioselectivity | Expected Stereoselectivity Outcome |
| N-Alkylation | Methyl Iodide (CH₃I) | Preferential reaction at the exocyclic N-methyl amine. | Not applicable if reacting at the exocyclic amine. If reacting at the ring nitrogen, the approach of the electrophile would be influenced by the ring conformation. |
| N-Acylation | Acetyl Chloride (CH₃COCl) | High selectivity for the exocyclic N-methyl amine. | Not applicable. |
| Oxidation | m-CPBA | Oxidation is more likely at the tertiary exocyclic amine to form an N-oxide, depending on steric accessibility. | The approach of the oxidant would be to the less sterically hindered face of the nitrogen lone pair. |
| Reduction (of a precursor) | H₂, Pd/C | (During synthesis from a fluoropyridine precursor) | Leads to a cis-relationship between the hydrogen atoms added across the double bond. nih.gov |
| Lithiation & Substitution | n-BuLi, Electrophile | Proton abstraction would likely occur at the N-H position or α to the ring nitrogen, influenced by the fluorine atoms. | The stereochemistry of the subsequent substitution would be directed by the conformation of the lithiated intermediate. acs.org |
Advanced Spectroscopic and Chromatographic Techniques for Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential to unambiguously determine the constitution and relative stereochemistry of 4-Piperidinamine, 3,3-difluoro-N-methyl- .
One-dimensional NMR spectra provide the initial and fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the piperidine (B6355638) ring, and the amine proton. The chemical shifts and coupling constants (J-couplings) of the piperidine ring protons would be complex due to the ring's chair conformation and the influence of the fluorine and amine substituents.
¹³C NMR: The carbon NMR spectrum would confirm the presence of the six carbon atoms in their unique chemical environments. The carbon atom bearing the two fluorine atoms (C3) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The chemical shift of this carbon would be significantly downfield.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and nature of the fluorine substituents. For the geminal difluoro group at the C3 position, a complex pattern may arise depending on the magnetic equivalence of the two fluorine atoms and their coupling to adjacent protons.
Table 1: Predicted 1D NMR Data for 4-Piperidinamine, 3,3-difluoro-N-methyl-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 2.0 - 3.5 | Multiplets | - | Piperidine ring protons (H2, H4, H5, H6) |
| ¹H | ~2.3 | Singlet | - | N-CH₃ |
| ¹H | Broad | Singlet | - | NH₂ |
| ¹³C | ~110-120 | Triplet | Large ¹JCF | C3 (CF₂) |
| ¹³C | ~50-60 | - | - | Piperidine ring carbons (C2, C6) |
| ¹³C | ~40-50 | - | - | Piperidine ring carbon (C4) |
| ¹³C | ~30-40 | - | - | Piperidine ring carbon (C5) |
| ¹³C | ~45 | - | - | N-CH₃ |
| ¹⁹F | -90 to -110 | Multiplet | ²JFF, ²JHF, ³JHF | C3-F₂ |
Note: This table represents predicted data based on general principles for similar structures. Actual experimental values are required for definitive assignment.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of the protons around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. It is critical for identifying quaternary carbons and for piecing together the entire carbon skeleton, including the connection of the N-methyl group to the piperidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule, such as the orientation of the amino group relative to other substituents on the piperidine ring.
The conformation of the piperidine ring can be influenced by the solvent and temperature. nih.gov Variable temperature NMR studies can provide insights into the conformational dynamics of the ring, such as the rate of chair-chair interconversion. The chemical shifts of the amine protons are particularly sensitive to the solvent environment and concentration.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For 4-Piperidinamine, 3,3-difluoro-N-methyl- (C₆H₁₂F₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with a high degree of confidence.
Table 2: Predicted HRMS Data for 4-Piperidinamine, 3,3-difluoro-N-methyl-
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₆H₁₂F₂N₂ | 150.0968 |
| [M+H]⁺ | C₆H₁₃F₂N₂ | 151.1046 |
| [M+Na]⁺ | C₆H₁₂F₂N₂Na | 173.0866 |
Note: These are calculated values. Experimental verification is essential.
The fragmentation of this molecule in the mass spectrometer would likely involve the loss of small neutral molecules or radicals, providing further structural clues. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom.
Due to the polarity of the amine group, 4-Piperidinamine, 3,3-difluoro-N-methyl- may require derivatization to improve its volatility for GC-MS analysis. Acylation or silylation of the primary amine is a common strategy. GC-MS analysis of the derivatized compound would provide a characteristic retention time and a mass spectrum that can be used for identification and quantification in complex mixtures. The fragmentation pattern of the derivative would also offer valuable structural information.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of 4-Piperidinamine, 3,3-difluoro-N-methyl- are determined by the masses of its atoms and the force constants of the bonds connecting them, providing a unique spectroscopic fingerprint.
In an IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the primary amine at the C4 position and the N-H of the N-methyl group would likely appear in the region of 3300-3500 cm⁻¹. The presence of a secondary amine (the piperidine ring nitrogen) and a primary amine (the 4-amino group) could lead to multiple, potentially overlapping, bands in this region. The C-H stretching vibrations of the piperidine ring and the N-methyl group are anticipated in the 2800-3000 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. While C-F bonds are strong absorbers in the IR, they are often weak scatterers in Raman spectroscopy. Conversely, the C-C and C-N bonds of the piperidine skeleton would be more readily observable.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict vibrational spectra. bldpharm.comachemblock.com By calculating the theoretical IR and Raman spectra of different possible conformers (e.g., chair conformations with the amino group in axial or equatorial positions), a comparison with experimental spectra can aid in determining the most stable conformation in the solid state or in solution.
Table 1: Expected Vibrational Frequencies for 4-Piperidinamine, 3,3-difluoro-N-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Primary Amine) | Stretching | 3300-3500 | IR, Raman |
| N-H (N-Methyl) | Stretching | 3300-3500 | IR, Raman |
| C-H (Aliphatic) | Stretching | 2800-3000 | IR, Raman |
| C-F | Stretching | 1000-1400 | IR |
| C-N | Stretching | 1000-1250 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of 4-Piperidinamine, 3,3-difluoro-N-methyl-, confirming the piperidine ring conformation and the relative stereochemistry of its substituents.
For this compound to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable quality. The diffraction pattern generated when the crystal is exposed to an X-ray beam is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The data obtained would definitively establish the conformation of the piperidine ring, which is expected to adopt a chair conformation. It would also reveal the orientation of the substituents, i.e., whether the 4-amino-N-methyl group is in an axial or equatorial position. Studies on similar piperidine structures, such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide, have shown the presence of different conformers within the crystal lattice. nih.gov
Furthermore, if the compound is chiral and has been resolved into its enantiomers, X-ray crystallography using anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. This is particularly important in pharmaceutical development, where different enantiomers can have distinct biological activities.
Table 2: Illustrative Crystallographic Data Parameters Obtainable for a Crystalline Derivative
| Parameter | Description | Example Data from a Substituted Indole mdpi.com |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Triclinic |
| Space Group | The set of symmetry operations for the crystal. | P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.9308(2), b = 10.9695(3), c = 14.7966(4) |
| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5010(10), β = 98.6180(10), γ = 103.8180(10) |
| Volume (ų) | The volume of the unit cell. | 900.07(5) |
Chromatographic Methods for Purification, Purity Assessment, and Isomer Separation
Chromatographic techniques are indispensable for the separation of 4-Piperidinamine, 3,3-difluoro-N-methyl- from reaction byproducts and for the assessment of its purity. Given the amine functionality and potential for chirality, specific chromatographic methods are particularly relevant.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. For a polar and basic compound like 4-Piperidinamine, 3,3-difluoro-N-methyl-, reversed-phase HPLC (RP-HPLC) is a common choice. In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
To achieve good peak shape and retention for a basic amine, it is often necessary to add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. Method validation would include assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), as demonstrated for other piperidone analogues. sigmaaldrich.com
Table 3: Representative RP-HPLC Method Parameters for a Piperidone Analogue sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Isocratic |
| Detection | UV |
| Retention Time | 5.8 ± 0.92 min |
| Linearity Range | 100-10000 µg/mL |
| Limit of Detection (LOD) | 13.1 ng/mL |
The presence of a stereocenter at the C4 position of the piperidine ring means that 4-Piperidinamine, 3,3-difluoro-N-methyl- can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules, offering advantages over traditional normal-phase HPLC, such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comfluorochem.co.uk
In SFC, supercritical carbon dioxide is used as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The selection of the appropriate CSP and modifier is crucial for achieving enantiomeric resolution. The development of a chiral SFC method would involve screening a variety of columns and mobile phase compositions to find the optimal conditions for separating the (R)- and (S)-enantiomers of the target compound.
SFC is not only an analytical tool but is also scalable for preparative separations, allowing for the isolation of individual enantiomers for further study. fluorochem.co.uk The efficiency of SFC makes it a preferred method for high-throughput chiral screening in drug discovery.
Table 4: Common Chiral Stationary Phases for SFC Separations
| Stationary Phase Type | Common Examples |
|---|---|
| Polysaccharide-based | Chiralcel OD, Chiralcel OJ, Chiralpak AD, Chiralpak AS |
| Pirkle-type (brush-type) | Whelk-O 1 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized molecular geometries, understanding electronic properties, and predicting spectroscopic data for compounds such as 4-Piperidinamine, 3,3-difluoro-N-methyl-. researchgate.net
The introduction of fluorine atoms into the piperidine (B6355638) ring significantly influences its conformational preferences. nih.govnih.gov For 4-Piperidinamine, 3,3-difluoro-N-methyl-, the piperidine ring is expected to adopt a chair conformation. The presence of the gem-difluoro group at the 3-position introduces notable electronic and steric effects that dictate the orientation of the substituents.
Computational studies on related fluorinated piperidines have revealed a general preference for the axial orientation of the fluorine atom, a phenomenon attributed to a combination of electrostatic interactions and hyperconjugation. nih.govnih.gov In the case of 3,3-difluoropiperidines, the conformational landscape is more complex. DFT calculations would be essential to determine the relative energies of the possible chair conformers, considering the axial and equatorial positions of the N-methylamino group at the 4-position.
The energy landscape would likely show two primary chair conformers. The relative stability of these conformers is determined by the interplay of several factors, including the anomeric effect, steric hindrance between the substituents, and dipole-dipole interactions. It is hypothesized that the conformer minimizing steric repulsion between the 3,3-difluoro group and the N-methylamino group at the 4-position would be the most stable. The solvent environment also plays a crucial role in the conformational equilibrium, with polar solvents potentially stabilizing conformers with larger dipole moments. nih.gov
A hypothetical conformational analysis of 4-Piperidinamine, 3,3-difluoro-N-methyl- could yield data similar to that observed for related fluorinated piperidines, as illustrated in the table below.
Table 1: Hypothetical Relative Energies of Conformers of 4-Piperidinamine, 3,3-difluoro-N-methyl- Calculated by DFT
| Conformer | N-methylamino Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 1.5 - 3.0 |
DFT calculations are widely used for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of DFT. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 4-Piperidinamine, 3,3-difluoro-N-methyl-, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For fluorinated organic compounds, specific computational protocols have been developed to achieve high accuracy. nih.govrsc.org
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei in 4-Piperidinamine, 3,3-difluoro-N-methyl-
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹⁹F | -90 to -110 | (Not available) |
| ¹³C (C3) | 95 - 115 | (Not available) |
| ¹³C (C4) | 50 - 65 | (Not available) |
| ¹H (H4) | 2.5 - 3.5 | (Not available) |
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as C-F, C-N, N-H, and C-H stretching and bending vibrations. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the harmonic approximation used in the calculations.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of n → σ* or σ → σ* character for saturated systems like piperidines.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For the synthesis of 4-Piperidinamine, 3,3-difluoro-N-methyl-, computational studies could elucidate the pathways of key synthetic steps.
A plausible synthetic route could involve the fluorination of a suitable piperidone precursor, followed by reductive amination. DFT calculations can be used to model the reaction coordinates of these transformations. For instance, in a nucleophilic fluorination step, the calculations could identify the structure of the transition state, determine the activation energy, and provide insights into the stereoselectivity of the reaction. nih.gov Studies on the fluorination of N-benzoylated cyclic amines have shown that the reaction can proceed through the formation of an iminium ion followed by fluorination. escholarship.org A similar mechanism could be operative here.
The computational analysis of the reaction mechanism for the formation of the N-methylamino group via reductive amination would involve modeling the formation of an iminium ion intermediate and its subsequent reduction. The calculations could help in understanding the facial selectivity of the hydride attack, which determines the stereochemical outcome at the C4 position.
Quantum Chemical Characterization of Intermolecular Interactions
The fluorine atoms and the amino group in 4-Piperidinamine, 3,3-difluoro-N-methyl- are capable of engaging in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. Quantum chemical methods can be used to characterize and quantify these interactions. acs.orgrsc.org
The N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The presence of the electron-withdrawing difluoro group can influence the hydrogen bond donating and accepting ability of the nearby amino group. The analysis of the electron density distribution, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature and strength of these interactions. acs.org Understanding these intermolecular forces is crucial for predicting the crystal packing of the molecule and its interactions with biological targets. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational flexibility, solvent effects, and the time-averaged behavior of the system.
For 4-Piperidinamine, 3,3-difluoro-N-methyl-, an MD simulation in a solvent box (e.g., water or chloroform) would allow for the exploration of its conformational space and the dynamics of the piperidine ring inversion. It would also provide a picture of the solvation shell around the molecule and the specific interactions with solvent molecules. Such simulations are particularly useful for understanding how the molecule behaves in a more realistic, solution-phase environment, which is relevant for many of its potential applications. nih.gov
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as Key Intermediates and Chiral Building Blocks in Multistep Organic Syntheses
The synthesis of complex molecules often relies on the availability of versatile and stereochemically defined building blocks. Fluorinated piperidines, in particular, have emerged as sought-after intermediates in medicinal and agricultural chemistry. nih.gov Synthetic strategies towards 4-substituted 3,3-difluoropiperidines have been developed, providing access to a range of valuable compounds. nih.gov
A common approach involves a multi-step sequence starting with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. The resulting difluorinated nitrile can then be reduced, for instance with borane (B79455), to the corresponding amine, which is subsequently cyclized to a lactam. Finally, reduction of the lactam yields the desired 4-substituted 3,3-difluoropiperidine (B1349930). nih.gov This methodology has been successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a valuable fluorinated γ-amino acid. nih.gov
Given these established synthetic routes, it is plausible that a chiral synthesis of (4S)-4-Piperidinamine, 3,3-difluoro-N-methyl- could be achieved. This would likely involve an asymmetric transformation at a key step, for example, an enantioselective reduction or the use of a chiral auxiliary to guide the stereochemistry. The resulting chiral diamine would be a highly valuable building block for the synthesis of more complex chiral molecules.
Table 1: Key Intermediates in the Synthesis of 4-Substituted 3,3-Difluoropiperidines
| Intermediate | Structure | Synthetic Step | Reference |
| Ethyl 2,2-difluoro-4-cyanobutanoate | 1,4-addition of ethyl bromodifluoroacetate to acrylonitrile | nih.gov | |
| 5-Amino-2,2-difluoropentanenitrile | Reduction of the cyano group | nih.gov | |
| 3,3-Difluoropiperidin-2-one | Lactamization | nih.gov | |
| N-Protected 3,3-difluoroisonipecotic acid | Oxidation of a 4-hydroxymethyl-3,3-difluoropiperidine derivative | nih.gov |
Employment as Ligands or Organocatalysts in Asymmetric Transformations
Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed reactions and as powerful organocatalysts in their own right. rsc.orgchemrxiv.org The introduction of fluorine atoms into the ligand scaffold can significantly influence the catalyst's performance by modulating its steric and electronic properties. rsc.org For instance, the electron-withdrawing nature of fluorine can impact the Lewis acidity of a metal center or the basicity of an amine in an organocatalyst, leading to enhanced reactivity and stereoselectivity. rsc.org
By analogy with other chiral fluorinated diamines, (4S)-4-Piperidinamine, 3,3-difluoro-N-methyl- is a promising candidate for use as a ligand in asymmetric transformations. rsc.orgnih.gov Its bidentate nature would allow it to chelate to a metal center, creating a well-defined chiral environment for a catalytic reaction. Potential applications could include asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. rsc.orgnih.gov
Furthermore, the piperidine (B6355638) nitrogen and the exocyclic N-methylamino group could act in concert as a bifunctional organocatalyst. Such catalysts have shown great utility in a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions. nih.gov
Table 2: Examples of Asymmetric Transformations Using Chiral Diamine Ligands
| Reaction Type | Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | [Ir(Cp*)Cl((S,S)-TsDPEN)] | Acetophenone | 97% | nih.gov |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / (S,S)-ANDEN | 1,3-Diphenyl-2-propenyl acetate | 98% | nih.gov |
| Asymmetric Diamination | Cu(OTf)₂ / Ph-Box | Styrene | 94% | rsc.org |
| Asymmetric Cyclopropanation | [RuCl₂(p-cymene)]₂ / (S,S)-DACH-derived P₂N₂ ligand | Styrene | 86% (cis) | rsc.org |
Development of Chemical Probes for Mechanistic Organic Chemistry Research
Understanding the intricate details of reaction mechanisms is crucial for the development of new and improved synthetic methods. Chemical probes, molecules designed to interrogate specific aspects of a chemical or biological process, are invaluable tools in this endeavor. Fluorinated molecules are particularly well-suited for this purpose due to the unique properties of the fluorine atom. The presence of the stable ¹⁹F isotope with 100% natural abundance and a large chemical shift range makes ¹⁹F NMR spectroscopy a powerful technique for monitoring reactions and detecting fluorinated intermediates. acs.org
Fluorinated aza-heterocycles have been developed as chemical probes for a variety of applications. researchgate.netresearchgate.net For example, fluorinated benzo-fused aza-heterocycles have been synthesized and their interactions with biological targets studied, with fluorine serving as a sensitive reporter group. researchgate.net
It is conceivable that derivatives of 4-Piperidinamine, 3,3-difluoro-N-methyl- could be developed into chemical probes for mechanistic studies. For instance, the N-methylamino group could be functionalized with a reporter group or a reactive moiety. The gem-difluoro group on the piperidine ring would provide a clear signal in ¹⁹F NMR spectra, allowing for the tracking of the probe in a complex environment and the study of its interactions with other molecules. acs.org
Table 3: Examples of Fluorinated Heterocycles as Chemical Probes
| Probe Type | Application | Detection Method | Reference |
| Fluorinated Benzo-fused 1,2,3-triazoles | Cytotoxicity and apoptosis induction studies | Fluorescence Microscopy, ¹⁹F NMR | researchgate.net |
| Aza-BODIPY-based probes | Detection of reactive oxygen species | Fluorescence Spectroscopy | researchgate.net |
| Fluorinated Pyrrolidines | Probing protein-ligand interactions | ¹⁹F NMR | researchgate.net |
| N-Fluoro amides | Mechanistic studies of C-H amination | ¹⁹F NMR, DFT Calculations | acs.org |
Integration into Novel Scaffold Architectures for Academic Chemical Libraries
The design and synthesis of chemical libraries are central to modern drug discovery and chemical biology. nih.govnih.govresearchgate.net These libraries, comprising collections of structurally diverse small molecules, are screened to identify compounds with desired biological activities. The concept of "privileged scaffolds" has emerged, where certain core structures are found to be present in a multitude of biologically active compounds. nih.gov
The incorporation of fluorine into these scaffolds is a widely used strategy to enhance their drug-like properties, such as metabolic stability, membrane permeability, and binding affinity. elsevierpure.comnih.gov Fluorinated piperidines are particularly attractive building blocks for chemical libraries due to the prevalence of the piperidine ring in pharmaceuticals. acs.orgnih.govsemanticscholar.org
4-Piperidinamine, 3,3-difluoro-N-methyl- represents a novel and highly valuable scaffold for the construction of chemical libraries. Its unique combination of features – a difluorinated piperidine ring, a chiral center, and two points of diversification (the piperidine nitrogen and the exocyclic amine) – allows for the generation of a wide range of structurally diverse and three-dimensional molecules. lifechemicals.com Libraries based on this scaffold would be of significant interest for screening against a variety of biological targets.
Table 4: Examples of Fluorinated Scaffolds for Chemical Library Synthesis
| Scaffold | Key Features | Potential Applications | Reference |
| (Multi)fluorinated Piperidines | Enhanced metabolic stability, conformational control | Drug discovery, agrochemicals | nih.govacs.org |
| Fluorinated N-Heterocycles | Modulated pKa, improved binding affinity | Medicinal chemistry, materials science | mq.edu.au |
| Fluorinated Indoles | Potent enzyme inhibitors | Antiviral and anticancer drug discovery | nih.gov |
| Fluorinated Purines | Mimicking natural nucleosides | Kinase inhibitors, antiviral agents | nih.gov |
Future Research Directions and Unexplored Avenues in Fluorinated Piperidinamine Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of heterocycles and their fluorinated versions is a primary focus in the development of medicinal compounds and agrochemicals. researchgate.net Current synthetic routes often rely on methods that may not align with the principles of green chemistry. Future research will increasingly prioritize the development of more sustainable synthetic pathways.
Biocatalysis : The use of enzymes for synthetic transformations offers high selectivity under mild conditions. The development of a biocatalytic synthesis for piperidine (B6355638) derivatives using immobilized lipase (B570770) has been demonstrated, providing high yields and catalyst reusability. rsc.org Exploring enzymes that can tolerate and selectively act on fluorinated substrates like a 3,3-difluoro-substituted piperidine precursor would be a significant advancement.
Flow Chemistry and Electrochemistry : Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical synthesis. nih.gov An electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidine derivatives, eliminating the need for toxic or expensive reagents. nih.gov Adapting such electrochemical methods for the cyclization of fluorinated precursors could provide a greener route to compounds like 4-Piperidinamine, 3,3-difluoro-N-methyl-.
Catalytic Hydrogenation : A promising sustainable strategy is the metal-catalyzed hydrogenation of abundant and inexpensive fluoropyridine precursors. nih.govacs.org This approach, however, can be complicated by competing hydrodefluorination reactions. acs.org Future work will focus on developing new catalysts and reaction conditions that favor the selective reduction of the pyridine (B92270) ring while preserving the C-F bonds. For instance, a palladium-on-carbon catalyst with ammonium (B1175870) formate (B1220265) has been shown to efficiently reduce pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org
Table 1: Comparison of Modern Synthetic Strategies for Piperidines
| Methodology | Key Advantages | Challenges for Fluorinated Compounds | References |
|---|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reusable catalyst. | Enzyme compatibility and stability with fluorinated substrates. | rsc.org |
| Electroreductive Flow Synthesis | Green (avoids toxic reagents), efficient, scalable. | Substrate solubility and stability under electrochemical conditions. | nih.gov |
| Heterogeneous Hydrogenation | Uses abundant precursors, robust process. | Risk of hydrodefluorination, catalyst poisoning. | nih.govacs.org |
Exploration of Novel and Highly Selective Fluorination Reagents and Processes
The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com The synthesis of gem-difluorinated structures like 4-Piperidinamine, 3,3-difluoro-N-methyl- requires robust and selective fluorination methods.
Electrophilic Fluorination : Reagents like Selectfluor® are commonly used for electrophilic fluorination. numberanalytics.comdurham.ac.uk Future research will aim to develop next-generation electrophilic reagents with enhanced selectivity, particularly for complex and multifunctional molecules, allowing for late-stage fluorination. This is critical in drug discovery for rapidly modifying lead compounds. beilstein-journals.org
Nucleophilic Fluorination : Nucleophilic fluorination involves substituting a leaving group with a fluoride (B91410) ion from sources like potassium fluoride (KF) or silver fluoride (AgF). acs.orgnumberanalytics.com A significant area of development is in methods that avoid harsh conditions. For example, a recently developed protocol uses caesium fluoride as the fluorine source, offering an environmentally friendlier option that avoids PFAS-based reagents. sciencedaily.com
Radical Fluorination : This approach is especially useful for fluorinating unactivated C-H bonds, opening new avenues for modifying molecular scaffolds. numberanalytics.com Developing radical fluorination methods that are compatible with the amine functionality in piperidinamines is a key area for future exploration.
A copper-catalyzed intramolecular aminodifluoroalkylation of alkenes has been developed as a one-pot method to synthesize CF2-substituted piperidine scaffolds, demonstrating the involvement of radical intermediates in the process. uclouvain.be
Advancements in High-Throughput Synthesis and Automation for Derivatives
Automation in medicinal chemistry is transforming the synthesis of new drug candidates by providing unprecedented efficiency and precision. oxfordglobal.com To explore the structure-activity relationships of 4-Piperidinamine, 3,3-difluoro-N-methyl-, the synthesis of a library of its derivatives is essential.
Automated Synthesis Platforms : Automated systems can perform entire synthesis processes, from adding starting materials to purification, with minimal human intervention. sigmaaldrich.com These platforms enable the rapid creation of compound arrays, which is crucial for medicinal chemistry programs. acs.orgnih.gov Implementing such systems for fluorinated piperidinamine scaffolds would significantly accelerate the discovery of new leads.
Flow Chemistry Integration : Integrating automated flow systems with downstream processes like purification and bioassays can streamline the entire drug discovery cycle. nih.gov This approach allows for rapid library building and lead discovery, moving beyond simple automation to create more efficient and innovative medicinal chemistry workflows. nih.gov
Modular and Accessible Tools : While complex automation platforms are powerful, there is also a need for more modular and autonomous tools that individual medicinal chemists can easily use for tasks like reaction optimization and small array synthesis. acs.org
Deeper Understanding of Structure-Reactivity Relationships through Physical Organic Chemistry
The presence of the gem-difluoro group at the C3 position of the piperidine ring profoundly influences the molecule's properties. A deeper investigation using the principles of physical organic chemistry is a crucial future direction.
Basicity (pKa) Modulation : The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which is known to decrease the basicity of nearby nitrogen atoms. nih.gov Quantifying the precise effect of the 3,3-difluoro substitution on the pKa of both the ring nitrogen and the 4-amino group is essential for predicting physiological behavior and receptor interactions.
Conformational Analysis : Fluorine's strong preference for a gauche orientation can be used to create conformationally defined building blocks. nih.gov Detailed conformational analysis of 3,3-difluoro-N-methyl-4-piperidinamine, using both computational modeling and experimental techniques like NMR spectroscopy, will be vital to understand how the fluorine atoms dictate the three-dimensional shape of the molecule and the orientation of its substituents.
Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, and introducing fluorine can block sites of metabolic oxidation. tandfonline.com Investigating the metabolic profile of this compound will provide insight into how the gem-difluoro group enhances stability and influences its pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Reaction Outcome Prediction : Predicting the yield and selectivity of chemical reactions, especially complex ones involving fluorination, is a significant challenge. chemeurope.comeurekalert.org ML models can be trained on reaction data to predict the outcomes of new transformations, guiding chemists toward optimal conditions and avoiding unnecessary experiments. specialchem.com This would be particularly valuable for the challenging synthesis of fluorinated piperidines.
De-novo Drug Design : ML algorithms can generate novel molecular structures with desired properties. nih.gov By combining models that predict biological activity with those that assess synthetic accessibility, AI can propose new derivatives of 4-Piperidinamine, 3,3-difluoro-N-methyl- that are optimized for a specific biological target.
Predicting Physicochemical Properties : ML can be used to predict fundamental chemical properties, such as C-F bond dissociation energies, which can help in designing targeted defluorination or functionalization reactions. acs.org Furthermore, user-friendly applications are being developed to make these predictive tools more accessible to chemists without extensive programming expertise. mit.edu
Q & A
Q. What synthetic strategies are recommended for 3,3-difluoro-N-methyl-4-piperidinamine, and how can fluorination selectivity be optimized?
The synthesis of fluorinated piperidines requires careful selection of fluorinating agents and reaction conditions. For 3,3-difluoro substitution, a two-step approach is often employed: (1) introducing fluorine via electrophilic fluorination (e.g., using Selectfluor™ or DAST) and (2) N-methylation via reductive amination. Challenges include minimizing over-fluorination and racemization. Mixed anhydride methods (e.g., using N-methylpiperidine as a base) can reduce side reactions during amide/amine formation . Fluorination efficiency depends on steric hindrance and solvent polarity; anhydrous conditions in DMF or THF are preferred .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 3,3-difluoro-N-methyl-4-piperidinamine?
- IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1000 cm⁻¹) and amine N-H stretches. The difluoro group splits absorption bands due to symmetric/asymmetric vibrations .
- ¹H/¹³C NMR : The 3,3-difluoro substituents deshield adjacent protons (e.g., H-2 and H-4), causing distinct splitting patterns. ¹⁹F NMR confirms two equivalent fluorine atoms (singlet at ~-120 to -140 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the 3,3-difluoro configuration and N-methyl group orientation .
Q. How does fluorination impact the basicity and solubility of 3,3-difluoro-N-methyl-4-piperidinamine?
Fluorine’s electron-withdrawing effect reduces the pKa of the piperidine amine by ~1–2 units compared to non-fluorinated analogs, enhancing water solubility at physiological pH. However, the hydrophobic difluoro group may decrease solubility in polar solvents. LogP calculations (e.g., via HPLC) and pH-solubility profiling are recommended to balance bioavailability .
Advanced Research Questions
Q. What are the stereoelectronic effects of 3,3-difluoro substitution on conformational dynamics and receptor binding?
The 3,3-difluoro group imposes a chair conformation in the piperidine ring due to gauche effects between fluorine atoms. This rigidifies the structure, potentially improving binding affinity to targets like GPCRs or kinases. Docking studies (e.g., using AutoDock Vina) should compare fluorinated vs. non-fluorinated analogs to quantify energy differences. Fluorine’s σ-hole interactions with aromatic residues (e.g., Tyr, Phe) can enhance binding selectivity .
Q. How can researchers resolve contradictions in metabolic stability data for fluorinated piperidine derivatives?
Discrepancies often arise from in vitro vs. in vivo models. For example:
- In vitro liver microsomes : Fluorine reduces oxidative metabolism (CYP450 inhibition), increasing half-life.
- In vivo studies : Fluorine may enhance renal clearance due to increased polarity. Mitigate discrepancies by:
- Using deuterated analogs to track metabolic pathways.
- Validating with LC-MS/MS to identify specific metabolites .
Q. What strategies address low yields in N-methylation of 3,3-difluoro-4-piperidinamine intermediates?
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Reductive amination : Use NaBH₃CN or H₂/Pd-C with formaldehyde in MeOH.
- Methyl iodide quaternization : Followed by ion-exchange chromatography to isolate the tertiary amine.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
Data Analysis and Experimental Design
Q. How to design a SAR study for 3,3-difluoro-N-methyl-4-piperidinamine derivatives targeting CNS receptors?
- Core modifications : Compare 3,3-difluoro with monofluoro or non-fluorinated analogs.
- Substituent libraries : Introduce varied N-alkyl groups (e.g., ethyl, propyl) to assess steric effects.
- Assays : Use radioligand binding (e.g., for σ receptors) and functional cAMP assays. Cross-validate with molecular dynamics simulations to map fluorine-protein interactions .
Q. What computational tools predict the impact of 3,3-difluoro substitution on ADME properties?
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate membrane permeability.
- QSAR models : Train datasets with fluorinated piperidines to predict logD, CYP inhibition, and BBB penetration.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to quantify fluorine’s inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
